molecular formula C15H18N2O5S B5183238 5-(dimethylsulfamoyl)-N-(furan-2-ylmethyl)-2-methoxybenzamide

5-(dimethylsulfamoyl)-N-(furan-2-ylmethyl)-2-methoxybenzamide

Cat. No.: B5183238
M. Wt: 338.4 g/mol
InChI Key: SXIXOYCWDBERLX-UHFFFAOYSA-N
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Description

5-(dimethylsulfamoyl)-N-(furan-2-ylmethyl)-2-methoxybenzamide is a complex organic compound that features a benzamide core substituted with a dimethylsulfamoyl group, a furan-2-ylmethyl group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(dimethylsulfamoyl)-N-(furan-2-ylmethyl)-2-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with dimethylamine to yield 2-methoxy-N,N-dimethylbenzamide.

    Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be introduced by reacting the benzamide with dimethylsulfamoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Furan-2-ylmethyl Group: The final step involves the alkylation of the benzamide with furan-2-ylmethyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can increase the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(dimethylsulfamoyl)-N-(furan-2-ylmethyl)-2-methoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

5-(dimethylsulfamoyl)-N-(furan-2-ylmethyl)-2-methoxybenzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving sulfamoyl and furan groups.

    Industry: Used in the development of new materials with specific properties, such as polymers or resins.

Mechanism of Action

The mechanism of action of 5-(dimethylsulfamoyl)-N-(furan-2-ylmethyl)-2-methoxybenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the dimethylsulfamoyl group can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    5-(dimethylsulfamoyl)-2-methoxybenzamide: Lacks the furan-2-ylmethyl group.

    N-(furan-2-ylmethyl)-2-methoxybenzamide: Lacks the dimethylsulfamoyl group.

    5-(dimethylsulfamoyl)-N-(furan-2-ylmethyl)benzamide: Lacks the methoxy group.

Uniqueness

The unique combination of the dimethylsulfamoyl, furan-2-ylmethyl, and methoxy groups in 5-(dimethylsulfamoyl)-N-(furan-2-ylmethyl)-2-methoxybenzamide imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring specific interactions with biological targets or unique material properties.

Properties

IUPAC Name

5-(dimethylsulfamoyl)-N-(furan-2-ylmethyl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5S/c1-17(2)23(19,20)12-6-7-14(21-3)13(9-12)15(18)16-10-11-5-4-8-22-11/h4-9H,10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIXOYCWDBERLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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